N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1351615-92-3
Cat. No.: VC4311622
Molecular Formula: C16H23NO3S
Molecular Weight: 309.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351615-92-3 |
|---|---|
| Molecular Formula | C16H23NO3S |
| Molecular Weight | 309.42 |
| IUPAC Name | N-[(4-hydroxyoxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18) |
| Standard InChI Key | GMEHXAIJDXAEBL-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O |
Introduction
Structural Overview
The compound consists of three key structural components:
-
Tetrahydropyran Ring: A six-membered oxygen-containing heterocyclic ring with a hydroxyl group at the fourth position.
-
Cyclopentanecarboxamide Core: A cyclopentane ring bonded to a carboxamide functional group.
-
Thiophene Substituent: A thiophene ring attached to the cyclopentane structure.
Molecular Formula and Weight
-
Molecular Formula: C14H19NO3S
-
Molecular Weight: Approximately 281.37 g/mol (calculated).
Synthesis Pathway
Although specific synthetic details for this compound are not directly available, the following general steps can be hypothesized based on its structure:
Step 1: Formation of the Tetrahydropyran Unit
-
The tetrahydropyran moiety can be synthesized via acid-catalyzed cyclization of a suitable diol precursor.
Step 2: Functionalization of the Cyclopentane Ring
-
The cyclopentane core can be modified to introduce a carboxamide group through amidation reactions involving cyclopentanecarboxylic acid and an amine derivative.
Step 3: Thiophene Introduction
-
The thiophene ring can be attached via electrophilic substitution or coupling reactions, such as Suzuki or Heck coupling, depending on the precursor availability.
Step 4: Final Assembly
-
The tetrahydropyran unit is linked to the cyclopentane core through an alkylation reaction using a hydroxymethyl intermediate.
Analytical Characterization
The compound's identity and purity can be confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To confirm the chemical environment of protons and carbons in the structure. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |
| IR Spectroscopy | To identify functional groups (e.g., amide, hydroxyl). |
| X-ray Crystallography | For precise structural determination, including bond angles and lengths. |
Biological Activity
-
Amide Functional Group: Common in bioactive molecules and may contribute to hydrogen bonding with biological targets.
-
Thiophene Ring: Often found in pharmaceuticals due to its electron-rich aromatic system.
-
Possible activities include:
-
Antimicrobial properties (based on similar thiophene derivatives).
-
Ligand interactions with enzymes or receptors.
-
Chemical Reactivity
-
The hydroxyl group on the tetrahydropyran ring makes it reactive for further derivatization.
-
The thiophene ring could undergo electrophilic substitution for functional modifications.
Potential Applications
Given its structural complexity, this compound may have applications in:
-
Pharmaceutical Research
-
As a lead compound for drug discovery targeting enzymes or receptors.
-
-
Material Science
-
Potential use in organic electronics due to the thiophene moiety.
-
-
Synthetic Chemistry
-
As an intermediate for synthesizing more complex molecules.
-
Limitations and Future Research
-
Toxicological Studies: No data exists on its safety or side effects.
-
Biological Testing: Further studies are required to explore its pharmacological potential.
-
Synthetic Optimization: Development of efficient, scalable synthetic routes is necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume